2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
2,2-difluoro-3-methylbicyclo[111]pentan-1-amine hydrochloride is a bicyclic amine compound characterized by its unique structure, which includes two fluorine atoms and a methyl group attached to a bicyclo[111]pentane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane framework.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to introduce the two fluorine atoms at the desired positions.
Addition of the methyl group: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide.
Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl)methanol
Uniqueness
2,2-difluoro-3-methylbicyclo[111]pentan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of two fluorine atoms and a methyl group on the bicyclo[11
Properties
CAS No. |
2768327-09-7 |
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Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c1-4-2-5(9,3-4)6(4,7)8;/h2-3,9H2,1H3;1H |
InChI Key |
LRJMKQGBKYJPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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